N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13656182
InChI: InChI=1S/C12H17FN4O/c13-9-5-15-11(16-6-9)17-10-4-12(18-7-10)2-1-3-14-8-12/h5-6,10,14H,1-4,7-8H2,(H,15,16,17)
SMILES: C1CC2(CC(CO2)NC3=NC=C(C=N3)F)CNC1
Molecular Formula: C12H17FN4O
Molecular Weight: 252.29 g/mol

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

CAS No.:

Cat. No.: VC13656182

Molecular Formula: C12H17FN4O

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine -

Specification

Molecular Formula C12H17FN4O
Molecular Weight 252.29 g/mol
IUPAC Name N-(5-fluoropyrimidin-2-yl)-1-oxa-9-azaspiro[4.5]decan-3-amine
Standard InChI InChI=1S/C12H17FN4O/c13-9-5-15-11(16-6-9)17-10-4-12(18-7-10)2-1-3-14-8-12/h5-6,10,14H,1-4,7-8H2,(H,15,16,17)
Standard InChI Key DFEUIRFJYZACNH-UHFFFAOYSA-N
SMILES C1CC2(CC(CO2)NC3=NC=C(C=N3)F)CNC1
Canonical SMILES C1CC2(CC(CO2)NC3=NC=C(C=N3)F)CNC1

Introduction

N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a synthetic compound belonging to the class of spirocyclic amines. It features a unique structure that incorporates a fluoropyrimidine moiety, which is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer. The presence of the fluorine atom enhances the compound's biological activity and metabolic stability.

Synthesis Methods

The synthesis of N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine involves complex organic reactions. A common approach includes:

  • Starting Materials: Spirocyclic precursors and fluorinated pyrimidine derivatives.

  • Reaction Conditions: Heating under inert atmosphere conditions to prevent oxidation.

  • Solvents: Dimethyl sulfoxide or acetonitrile for enhanced reaction rates.

Biological Activity and Potential Applications

Compounds with similar structures have shown significant inhibition of tumor growth in vitro and in vivo models, suggesting potential therapeutic efficacy. The fluorine atom in the compound enhances its biological activity and metabolic stability, which is crucial for drug development.

Biological ActivityDescription
Tumor Growth InhibitionCompounds with similar structures have shown significant inhibition in both in vitro and in vivo models.
Metabolic StabilityEnhanced by the presence of fluorine, which improves pharmacodynamic effects and reduces active metabolic intermediates .

Research Findings and Future Directions

Research on N-(5-Fluoropyrimidin-2-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine highlights its potential in medicinal chemistry. Future studies should focus on optimizing synthesis methods and exploring its therapeutic applications further.

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